molecular formula C20H28N6O B2690446 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203251-57-3

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2690446
CAS No.: 1203251-57-3
M. Wt: 368.485
InChI Key: LKFJUCDLJMBJNK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group with a pyrimidinyl-pyrrolidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the dimethylphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrimidinyl-pyrrolidine moiety is introduced through a series of nucleophilic substitution reactions, often involving halogenated intermediates and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea: shares similarities with other urea derivatives and pyrimidine-based compounds.

    2-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-1-(2,3-dimethylphenyl)urea: is another closely related compound with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14-7-6-8-17(15(14)2)25-20(27)22-10-9-21-18-13-19(24-16(3)23-18)26-11-4-5-12-26/h6-8,13H,4-5,9-12H2,1-3H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFJUCDLJMBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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